3-Hydrazinyl-5-propyl-1H-1,2,4-triazole

Overview

Description

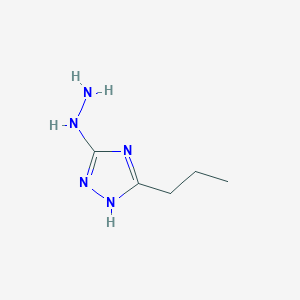

3-Hydrazinyl-5-propyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a hydrazinyl group at the 3-position and a propyl group at the 5-position of the triazole ring. The 1,2,4-triazole ring is known for its diverse biological activities and is a common scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-5-propyl-1H-1,2,4-triazole typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method is the cyclization of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 1,2,4-triazoles, including this compound, often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and the reaction conditions are carefully controlled to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-5-propyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazones or other reduced forms.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrazinyl or propyl groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azides, while reduction may produce hydrazones. Substitution reactions can lead to a variety of substituted triazoles with different functional groups.

Scientific Research Applications

3-Hydrazinyl-5-propyl-1H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-5-propyl-1H-1,2,4-triazole varies depending on its application:

Acetylcholinesterase Inhibition: The compound inhibits the enzyme acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

Antimicrobial Activity: It disrupts microbial cell membranes or inhibits essential enzymes, leading to cell death.

Energetic Materials: The compound decomposes exothermically, releasing a large amount of energy, which is useful in explosive applications.

Comparison with Similar Compounds

Similar Compounds

5-Amino-3-hydrazinyl-1H-1,2,4-triazole: Similar in structure but with an amino group at the 5-position instead of a propyl group.

3-Hydrazinyl-5-amino-1H-1,2,4-triazole: Contains both hydrazinyl and amino groups on the triazole ring.

1,2,4-Triazole: The parent compound without any substituents.

Uniqueness

3-Hydrazinyl-5-propyl-1H-1,2,4-triazole is unique due to the presence of both hydrazinyl and propyl groups, which confer specific chemical properties and biological activities. Its structure allows for diverse chemical modifications and applications in various fields, making it a versatile compound in scientific research and industrial applications.

Biological Activity

3-Hydrazinyl-5-propyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antimicrobial, antifungal, and anticancer activities, based on various research studies.

Overview of Triazole Compounds

Triazoles are five-membered nitrogen-containing heterocycles that have been extensively studied due to their significant biological properties. The presence of the triazole moiety in various compounds enhances their pharmacological profiles, making them suitable candidates for drug development. The structure-activity relationship (SAR) of triazoles indicates that modifications can lead to improved biological activity and selectivity against specific targets.

Antioxidant Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit notable antioxidant properties. For instance, compounds with the triazole structure have demonstrated effective scavenging activity against free radicals. A study highlighted that certain triazole derivatives possess antioxidant activity comparable to established antioxidants like ascorbic acid . The DPPH radical scavenging activity of these compounds indicates their potential in combating oxidative stress-related diseases.

Antimicrobial and Antifungal Activity

The antimicrobial efficacy of this compound has been evaluated against a range of pathogens. Triazole derivatives have shown significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects . Furthermore, studies reveal that triazoles can effectively inhibit fungal pathogens like Candida albicans and Aspergillus fumigatus, which are critical in treating invasive fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Triazole derivatives have been found to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms. For instance, certain derivatives target aromatase enzymes involved in estrogen biosynthesis, thereby affecting hormone-dependent cancers . The ability of these compounds to modulate signaling pathways associated with cancer progression presents a promising avenue for therapeutic development.

Case Study 1: Antioxidant Potential

In a comparative study of triazole derivatives, it was found that specific substitutions on the triazole ring significantly enhanced antioxidant activity. For example, the introduction of hydroxyl groups resulted in increased radical scavenging capabilities compared to unsubstituted derivatives .

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| Compound A | 85% | Higher |

| Compound B | 70% | Lower |

Case Study 2: Antifungal Efficacy

A recent investigation into the antifungal properties of various triazoles indicated that this compound exhibited significant activity against fluconazole-resistant strains of Candida albicans. The MIC values ranged from 0.0156 to 0.25 µg/mL across different derivatives tested .

| Triazole Derivative | MIC (µg/mL) | Fungal Strain |

|---|---|---|

| 3-Hydrazinyl-5-propyl | 0.25 | Candida albicans |

| Compound X | 0.125 | Aspergillus fumigatus |

Properties

IUPAC Name |

(5-propyl-1H-1,2,4-triazol-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5/c1-2-3-4-7-5(8-6)10-9-4/h2-3,6H2,1H3,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMHQGCCODUXAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NN1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516254 | |

| Record name | 3-Hydrazinyl-5-propyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5505-79-3 | |

| Record name | 3-Hydrazinyl-5-propyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.